molecular formula C11H8LiNO4 B15297255 Lithium(1+)5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

Lithium(1+)5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

Cat. No.: B15297255
M. Wt: 225.2 g/mol
InChI Key: KDAVIRNBBTUROT-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a lithium ion, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate typically involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 4-methoxyphenylacetic acid with an amide or nitrile under acidic or basic conditions. The resulting oxazole derivative is then treated with lithium hydroxide or lithium carbonate to introduce the lithium ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various reduced oxazole compounds.

Scientific Research Applications

Lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole-2-carboxylate
  • 5-(4-Methoxyphenyl)-1H-imidazole-2-carboxylate
  • 5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is unique due to the presence of the lithium ion, which can enhance its reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H8LiNO4

Molecular Weight

225.2 g/mol

IUPAC Name

lithium;5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C11H9NO4.Li/c1-15-8-4-2-7(3-5-8)9-6-12-10(16-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1

InChI Key

KDAVIRNBBTUROT-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)[O-]

Origin of Product

United States

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